molecular formula C19H16BrNO3 B1268800 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 354539-41-6

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1268800
CAS No.: 354539-41-6
M. Wt: 386.2 g/mol
InChI Key: WCOKPTKINORRTP-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C19H16BrNO3 and a molecular weight of 386.24 g/mol This compound is characterized by the presence of a bromine atom at the 6th position, an isopropoxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF) as solvent, and elevated temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acetone or water as solvent, and room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent, and low temperatures.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOKPTKINORRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359854
Record name 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354539-41-6
Record name 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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